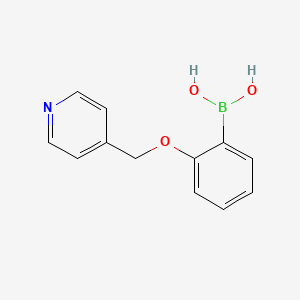

2-(Pyridin-4-ylmethoxy)phenylboronic acid

Description

Overview of the Significance of Boronic Acids in Modern Organic Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a class of organoboranes with remarkable versatility. labinsights.nlresearchgate.net They are generally stable, easy to handle, and exhibit low toxicity, making them attractive reagents in various chemical transformations. boronmolecular.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol or diamine functionalities, such as sugars and amino acids. labinsights.nlresearchgate.net This property is fundamental to their use in molecular recognition and the development of sensors. labinsights.nlmolecularcloud.org

Perhaps the most significant application of boronic acids is their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful method for constructing biaryl and other complex scaffolds found in many pharmaceuticals and functional materials. nih.govnih.gov Beyond the Suzuki-Miyaura coupling, boronic acids participate in a range of other important reactions, including the Chan-Lam amination for forming carbon-nitrogen bonds and the Liebeskind-Srogl coupling. molecularcloud.org

Contextualization of Arylboronic Acids with Heteroaromatic Moieties

Arylboronic acids containing heteroaromatic rings, such as pyridine (B92270), pyrazole, or thiazole, represent a particularly important subclass of these compounds. nih.gov The incorporation of a heteroaromatic unit can significantly influence the electronic properties, reactivity, and biological activity of the resulting molecules. The nitrogen atom in a pyridine ring, for example, can act as a hydrogen bond acceptor or a coordination site for metal catalysts, which can modulate the compound's behavior in chemical reactions and biological systems. nih.govchemenu.com

The synthesis of molecules containing both aryl and heteroaryl fragments is of great interest in medicinal chemistry, as these structural motifs are prevalent in a vast number of approved drugs. chemenu.comnih.gov The Suzuki-Miyaura coupling is a key method for creating these C(sp²)–C(sp²) bonds. nih.gov However, the presence of basic nitrogen atoms in heteroaromatic boronic acids can sometimes complicate these reactions, for instance by catalyst poisoning. nih.gov Therefore, understanding the interplay between the boronic acid functionality and the heteroaromatic ring is crucial for successful synthesis.

Rationale for Researching 2-(Pyridin-4-ylmethoxy)phenylboronic Acid in Academic Disciplines

The specific structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid, which combines a phenylboronic acid with a pyridylmethoxy group, presents a unique set of characteristics that make it a compelling subject for academic research. The ether linkage separates the pyridine ring from the phenylboronic acid moiety, which can influence the compound's conformational flexibility and electronic properties compared to directly linked biaryl systems.

This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.com The presence of both a boronic acid group, ready for cross-coupling reactions, and a pyridine unit, which can be involved in further functionalization or can influence the final product's properties, makes it a versatile synthetic intermediate. chemenu.comchemimpex.com Research into its reactivity, including its participation in reactions like the Suzuki-Miyaura coupling, helps to expand the toolbox of synthetic chemists. chemimpex.com

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic investigation into 2-(Pyridin-4-ylmethoxy)phenylboronic acid is primarily focused on its synthetic utility and the properties of the molecules derived from it. The main objectives of this research include:

Exploring its reactivity in cross-coupling reactions: A primary goal is to understand how the compound behaves in Suzuki-Miyaura and other palladium-catalyzed couplings to synthesize novel and complex organic structures. nih.govchemimpex.com

Synthesizing novel compounds for medicinal chemistry: Researchers utilize this building block to create new molecules with potential therapeutic applications. chemimpex.comacs.org The pyridine and boronic acid functionalities are key features in designing compounds that can interact with biological targets. researchgate.net

Investigating the properties of its derivatives: Once new compounds are synthesized using 2-(Pyridin-4-ylmethoxy)phenylboronic acid, their chemical, physical, and biological properties are studied to assess their potential for various applications.

Chemical Compound Information

| Compound Name |

| 2-(Pyridin-4-ylmethoxy)phenylboronic acid |

| 2,6-diaryl-3-(trifluoromethyl)pyridine |

| 2-methoxyphenylboronic acid |

| 3,4,5-tribromo-2,6-dimethylpyridine |

| 4-fluorophenylboronic acid |

| 4-methoxyphenylboronic acid |

| 4-vinylphenylboronic acid |

| Boric acid |

| Phenylboronic acid |

| Pyridine |

| Pyridine-2-sulfonyl fluoride |

Interactive Data Table: Properties of 2-(Pyridin-4-ylmethoxy)phenylboronic acid

| Property | Value | Source |

| CAS Number | 1256355-49-3 | cymitquimica.combldpharm.com |

| Molecular Weight | 229.04 g/mol | cymitquimica.com |

| Molecular Formula | C₁₂H₁₂BNO₃ | |

| Synonyms | B-[2-(4-Pyridinylmethoxy)phenyl]boronic acid | cymitquimica.com |

Properties

IUPAC Name |

[2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRAOKJLIHHQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=NC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655546 | |

| Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-49-3 | |

| Record name | B-[2-(4-Pyridinylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for 2 Pyridin 4 Ylmethoxy Phenylboronic Acid

Strategies for the Preparation of 2-(Pyridin-4-ylmethoxy)phenylboronic Acid

The creation of the 2-(pyridin-4-ylmethoxy)phenylboronic acid framework hinges on the effective introduction of the boronic acid group onto the phenyl ring. Several key strategies have been developed to accomplish this transformation.

Electrophilic Trapping of Organometallic Intermediates

A common and effective method for the synthesis of arylboronic acids involves the trapping of highly reactive organometallic intermediates with a boron electrophile. This approach typically utilizes organolithium or Grignard reagents generated from the corresponding aryl halide.

In a representative synthesis, an aryl bromide can be converted into an aryllithium intermediate through a lithium-halogen exchange reaction. This potent nucleophile is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis yields the desired arylboronic acid. This entire sequence can often be performed in a one-pot, three-step process. researchgate.net The formation of the organometallic species is a critical step, and conditions must be carefully controlled to avoid side reactions.

Table 1: Key Features of Electrophilic Trapping Method

| Feature | Description |

|---|---|

| Organometallic Intermediates | Grignard reagents (ArMgX), Organolithium species (ArLi) |

| Boron Electrophiles | Trialkyl borates, e.g., Trimethyl borate, Triisopropyl borate |

| Reaction Conditions | Typically low temperatures (e.g., -78 °C) to control reactivity |

| Advantages | High yields, well-established methodology |

| Limitations | Requires anhydrous conditions, sensitive to certain functional groups |

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.

The Suzuki-Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a prominent example. In this reaction, an aryl halide (or triflate) is coupled with a diboron reagent in the presence of a palladium catalyst and a base. rsc.org Another significant advancement is the direct C–H borylation, often catalyzed by iridium complexes. This method allows for the direct conversion of a C–H bond on the aromatic ring to a C-B bond, representing a highly atom-economical approach. nih.govnih.gov However, controlling the regioselectivity of C–H borylation can be challenging, particularly in complex molecules. nih.gov

Table 2: Comparison of Transition Metal-Catalyzed Borylation Methods

| Method | Catalyst | Substrates | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Borylation | Palladium | Aryl halides, aryl triflates | High functional group tolerance, well-understood mechanism |

| Direct C–H Borylation | Iridium, Rhodium | Arenes, heteroarenes | Atom-economical, avoids pre-functionalization |

Halogen-Lithium Exchange and Subsequent Boron Quenching for Aromatic Precursors

The halogen-lithium exchange reaction is a cornerstone in the synthesis of many organolithium reagents, which are precursors to arylboronic acids. wikipedia.org This reaction is particularly useful for preparing aryllithium species that are not readily accessible through direct lithiation. The exchange is typically very fast, often proceeding rapidly even at low temperatures. harvard.eduprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Once the aryllithium intermediate is formed, it is quenched with a boron electrophile, such as a trialkyl borate, to generate the boronic ester. researchgate.net This ester is then hydrolyzed to the final boronic acid. This method offers a reliable and regiospecific route to arylboronic acids. ias.ac.in

Synthesis of Key Intermediates for the Pyridylmethoxy Moiety

The pyridylmethoxy portion of the target molecule is constructed through the synthesis of a suitable pyridine-containing alcohol and its subsequent etherification with a phenolic precursor.

Preparation of 4-Hydroxymethylpyridine Derivatives

The synthesis of 4-hydroxymethylpyridine is a crucial step in building the pyridylmethoxy side chain. Various synthetic methods can be employed to prepare this key intermediate. One common approach involves the reduction of a corresponding pyridine-4-carboxylic acid or its ester derivative.

Recent research has also focused on the development of novel hydroxymethylpyridine derivatives for various applications, which can provide alternative starting materials or insights into synthetic modifications. acs.orgnih.gov

Etherification Strategies for the Pyridylmethoxy Linkage

The formation of the ether linkage between the pyridylmethanol and the phenyl ring is typically achieved through a Williamson ether synthesis or related etherification protocols. In this reaction, a phenoxide, generated from a 2-halophenol or a 2-hydroxyphenylboronic acid precursor, is reacted with a 4-(halomethyl)pyridine derivative.

Alternatively, the reaction can be carried out by coupling 4-hydroxymethylpyridine with a suitable ortho-functionalized phenyl precursor under basic conditions. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Post-Synthetic Functionalization and Derivatization of 2-(Pyridin-4-ylmethoxy)phenylboronic Acid

The presence of the boronic acid group and two aromatic rings in 2-(Pyridin-4-ylmethoxy)phenylboronic acid opens up a wide array of possibilities for post-synthetic modifications. These modifications can be broadly categorized into reactions involving the boronic acid moiety and substitutions on the aromatic rings.

Formation of Boronate Esters and Trifluoroborate Salts

The boronic acid functional group is a versatile handle for further transformations. It can be readily converted into boronate esters and trifluoroborate salts, which often exhibit enhanced stability and modified reactivity.

Boronate Esters: Boronic acids can be easily converted to boronate esters by condensation with a diol, such as pinacol, neopentyl glycol, or ethylene glycol, often with azeotropic removal of water. chem-station.comnih.govresearchgate.net These esters are generally more stable than the corresponding boronic acids and are often used directly in cross-coupling reactions. organic-chemistry.org The formation of these esters can also serve as a protecting group strategy during multi-step syntheses. chem-station.comgoogle.com

| Diol Reactant | Resulting Boronate Ester | Typical Reaction Conditions |

| Pinacol | Pinacol boronate ester | Reflux in toluene with a Dean-Stark trap |

| Ethylene Glycol | Ethylene glycol boronate ester | Reaction in a suitable solvent with removal of water |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Similar conditions to pinacol ester formation |

Trifluoroborate Salts: Arylboronic acids can be converted to potassium aryltrifluoroborate salts by treatment with potassium hydrogen fluoride (KHF2). acs.orgacs.orgorganic-chemistry.org These salts are typically crystalline solids, are air- and moisture-stable, and can be easily handled and purified. nih.gov Potassium trifluoroborate salts are excellent coupling partners in Suzuki-Miyaura reactions and can offer advantages over boronic acids in terms of stability and reactivity in certain contexts. organic-chemistry.orgthieme-connect.com The conversion is generally a straightforward process involving the reaction of the boronic acid with KHF2 in an aqueous or alcoholic medium. acs.org

Modifications and Substitutions on the Pyridine (B92270) and Phenyl Rings

The pyridine and phenyl rings of 2-(Pyridin-4-ylmethoxy)phenylboronic acid are amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Modifications on the Phenyl Ring: The phenyl ring, being part of a phenylboronic acid derivative, is a key participant in Suzuki-Miyaura cross-coupling reactions. nih.govcdnsciencepub.comnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the phenyl ring and a wide range of organic halides or triflates. The directing effects of the boronic acid group and the ether linkage will influence the regioselectivity of other substitution reactions. The ether linkage is an ortho-, para-directing group for electrophilic aromatic substitution, while the boronic acid group is a meta-director. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the ether linkage, with the position para to the ether being sterically more accessible.

Modifications on the Pyridine Ring: The pyridine ring can also undergo various modifications. The nitrogen atom in the pyridine ring makes it electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comnih.govntu.edu.sgyoutube.com However, since the 4-position is already substituted, any nucleophilic attack would likely be directed to the 2-position if a suitable leaving group were present. The pyridine ring can also be a coupling partner in Suzuki-Miyaura reactions if it is first converted to a halopyridine derivative. beilstein-journals.orgacs.org Furthermore, the pyridine nitrogen can be quaternized to form pyridinium salts, which can alter the electronic properties and reactivity of the entire molecule.

| Reaction Type | Ring | Potential Reagents/Conditions | Expected Outcome |

| Suzuki-Miyaura Coupling | Phenyl | Aryl halide, Pd catalyst, base | Biaryl compound formation |

| Electrophilic Aromatic Substitution | Phenyl | Nitrating or halogenating agents | Introduction of nitro or halo groups |

| Nucleophilic Aromatic Substitution | Pyridine | Strong nucleophiles (if a leaving group is present at C-2) | Substitution at the 2-position |

| N-Oxidation | Pyridine | m-CPBA or H2O2 | Formation of the pyridine N-oxide |

Fundamental Reactivity and Mechanistic Investigations of 2 Pyridin 4 Ylmethoxy Phenylboronic Acid

Lewis Acidity and Coordination Chemistry of the Boron Center

Boronic acids are recognized as Lewis acids, capable of accepting a pair of electrons. nih.gov This acidity stems from the electron-deficient nature of the boron atom. In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions (R-B(OH)₃⁻). mdpi.com The position of this equilibrium, and thus the effective Lewis acidity, is highly dependent on the electronic properties of the organic substituent (R) attached to the boron atom. mdpi.com For 2-(Pyridin-4-ylmethoxy)phenylboronic acid, the phenyl ring and the pyridinylmethoxy group dictate the electron density at the boron center.

The coordination chemistry of this molecule is influenced by multiple functionalities. The boronic acid group itself can coordinate to metal centers, typically after activation by a base to form the more nucleophilic boronate. Furthermore, the presence of the pyridine (B92270) ring introduces an additional coordination site. The nitrogen atom of the pyridine ring is a Lewis base and can coordinate to metal centers, such as palladium in catalytic cycles. researchgate.netresearchgate.net This dual-coordination potential can lead to the formation of chelate complexes, which can impact the molecule's reactivity. researchgate.net The coordination can occur through the pyridine nitrogen, the boronic acid group, or both, depending on the reaction conditions and the nature of the metal center involved. Structural studies on related phenylboronic acids show that solvation and polar-π interactions with aromatic systems can also play a significant role in stabilizing both the boronic acid and its conjugate boronate form. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BNO₃ | chemimpex.com |

| Molecular Weight | 229.04 g/mol | chemimpex.comcymitquimica.com |

| Appearance | White powder | chemimpex.com |

| CAS Number | 1256355-49-3 | bldpharm.com |

**3.2. Intramolecular Interactions and Their Influence on Boron Reactivity

The ortho-positioning of the pyridin-4-ylmethoxy group relative to the boronic acid moiety creates the potential for significant intramolecular interactions that can modulate the reactivity of the boron center.

A key structural feature of 2-(Pyridin-4-ylmethoxy)phenylboronic acid is the spatial proximity of the Lewis basic pyridine nitrogen and the Lewis acidic boron atom. This arrangement allows for the possibility of a dative intramolecular coordination, forming a bond between the nitrogen and boron (N→B). Such an interaction would shift the geometry at the boron center from trigonal planar towards tetrahedral, effectively "protecting" the boronic acid and reducing its availability for intermolecular reactions. Mechanistic studies on other ortho-substituted phenylboronic acids have suggested that such intramolecular coordination can influence reaction pathways. rsc.org The formation of this internal dative bond can hinder the approach of external reagents, including amines or the palladium complexes central to cross-coupling reactions. rsc.org The stability of this potential N-B coordination is a critical factor governing the compound's reactivity profile.

Hydrogen bonding is another crucial non-covalent interaction that can influence the behavior of 2-(Pyridin-4-ylmethoxy)phenylboronic acid. The two hydroxyl groups of the boronic acid moiety are potent hydrogen bond donors. They can engage in intermolecular hydrogen bonding, leading to the formation of dimers or higher-order aggregates in the solid state or in non-polar solvents.

Furthermore, intramolecular hydrogen bonding can occur between the boronic acid's -OH groups and the ether oxygen atom or the pyridine nitrogen atom within the same molecule. These internal hydrogen bonds can affect the conformation of the molecule and the acidity of the boronic acid protons. By influencing the orientation of the pyridinylmethoxy substituent, hydrogen bonding can either facilitate or hinder the potential for the intramolecular N-B coordination discussed previously. Studies on similar molecules have shown that hydrogen bonding plays a significant role in the formation of metal complexes and can affect their stability and extraction properties. researchgate.net

Reaction Pathways in Cross-Coupling Methodologies

2-(Pyridin-4-ylmethoxy)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. chemimpex.com Understanding the mechanistic details is essential for optimizing reaction outcomes.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄ or a complex formed in situ). This step forms a palladium(II) intermediate (Ar-Pd(II)-X). libretexts.orgchemrxiv.org

Transmetalation : This is the crucial step where the organic group is transferred from boron to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. youtube.com This boronate then reacts with the Pd(II) intermediate. Detailed studies suggest this step proceeds via a tetracoordinate boronate intermediate that forms a Pd-O-B linkage. chemrxiv.org In the case of 2-(Pyridin-4-ylmethoxy)phenylboronic acid, the pyridine moiety can complicate this step. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. researchgate.net This makes the choice of base and reaction conditions critical to ensure efficient transmetalation without catalyst deactivation. The presence of the ortho-substituent may also sterically influence the rate of this step.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Difficulties in the Suzuki-Miyaura coupling of some nitrogen-containing heteroaryl organoboranes can arise from slow transmetalation rates or decomposition of the boronic acid through protodeboronation. nih.gov While the target compound is a phenylboronic acid, the presence of the basic pyridine functionality makes these considerations relevant.

The success of the Suzuki-Miyaura coupling, especially with challenging substrates like those containing basic nitrogen heterocycles, is highly dependent on the palladium catalyst and the associated ligands. nih.govorganic-chemistry.org The ligand's primary role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.

For substrates like 2-(Pyridin-4-ylmethoxy)phenylboronic acid, ligand design is critical to mitigate the inhibitory effects of the pyridine nitrogen. Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), have been developed to enhance catalyst activity and stability. nih.gov These ligands promote the oxidative addition and reductive elimination steps and can prevent the formation of inactive palladium complexes.

The transmetalation step is particularly sensitive to the choice of ligand. A well-designed ligand can create a coordination sphere around the palladium that facilitates the displacement of the halide or other leaving group by the boronate while preventing strong, deactivating coordination by the substrate's pyridine nitrogen. researchgate.net In some cases, the use of N-heterocyclic carbene (NHC) ligands has also proven effective. nih.gov Research has also focused on developing methods to suppress side reactions, such as the formation of impurities derived from the phosphorus ligands themselves, which can be a significant issue in the synthesis of 4-arylpyridine structures. nih.gov

| Catalyst Component | Examples | Role in Suzuki-Miyaura Coupling | Source(s) |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | libretexts.orgresearchgate.net |

| Phosphine Ligands | PPh₃, P(o-Tol)₃, SPhos, XPhos | Stabilize the Pd center, modulate reactivity, enhance catalyst turnover, and influence selectivity. | chemrxiv.orgnih.govorganic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Ligands | IPr | Serve as an alternative to phosphine ligands, often providing high stability and activity. | nih.gov |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activate the boronic acid to the more nucleophilic boronate for the transmetalation step. | researchgate.netyoutube.comnih.gov |

Understanding Selectivity and Efficiency in Carbon-Carbon Bond Formation

In the realm of carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the selectivity and efficiency of 2-(Pyridin-4-ylmethoxy)phenylboronic acid would be governed by several factors. The ortho-substituent, a pyridin-4-ylmethoxy group, introduces significant steric bulk around the boronic acid moiety. This steric hindrance can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. beilstein-journals.orgnih.gov Generally, ortho-substituted phenylboronic acids may exhibit lower reactivity compared to their para- or meta-substituted counterparts due to this steric impediment. beilstein-journals.org

However, the pyridine ring within the substituent could also play a beneficial role. The nitrogen atom of the pyridine can act as a ligand, potentially coordinating to the palladium center. This intramolecular coordination could facilitate the catalytic cycle, possibly enhancing the efficiency of the coupling reaction under certain conditions. beilstein-journals.org The electronic nature of the pyridinylmethoxy group, being relatively electron-neutral or slightly electron-withdrawing, would also modulate the reactivity of the boronic acid.

The efficiency of carbon-carbon bond formation using this compound would be highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of bulky phosphine ligands on the palladium catalyst is a common strategy to promote the coupling of sterically hindered boronic acids. beilstein-journals.org

Table 1: Predicted Factors Influencing Suzuki-Miyaura Coupling with 2-(Pyridin-4-ylmethoxy)phenylboronic Acid

| Factor | Predicted Effect | Rationale |

|---|---|---|

| Steric Hindrance | Decreased Reactivity | The ortho-pyridin-4-ylmethoxy group can sterically hinder the approach of the palladium complex to the boronic acid for transmetalation. beilstein-journals.org |

| Intramolecular Coordination | Potentially Increased Reactivity/Selectivity | The pyridine nitrogen can coordinate to the palladium center, potentially facilitating the catalytic cycle. beilstein-journals.org |

| Electronic Effects | Moderate Reactivity | The pyridinylmethoxy group is not strongly electron-donating or -withdrawing, leading to a moderate electronic effect on the boronic acid's reactivity. |

| Reaction Conditions | Crucial for Efficiency | Choice of catalyst, ligand (e.g., bulky phosphines), base, and solvent will be critical to overcoming steric hindrance and achieving good yields. nih.gov |

Other Significant Organic Reactions Involving the Compound

Beyond Suzuki-Miyaura coupling, 2-(Pyridin-4-ylmethoxy)phenylboronic acid is a potential substrate for a variety of other important organic reactions.

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid, is a powerful tool for the synthesis of substituted amines. wikipedia.org 2-(Pyridin-4-ylmethoxy)phenylboronic acid could serve as the arylboronic acid component in such transformations. The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the boronic acid. nih.gov

The efficiency of this boronic acid in a Petasis reaction would be influenced by the steric hindrance from the ortho-substituent. Electron-rich arylboronic acids tend to be more reactive in Petasis reactions. nih.gov The relatively electron-neutral nature of the subject compound suggests it would likely participate in these reactions, though perhaps requiring optimized conditions to achieve high yields. The pyridine moiety could potentially influence the reaction through coordination to any Lewis acidic species present or by affecting the solubility and stability of intermediates.

Table 2: Hypothetical Petasis Reaction with 2-(Pyridin-4-ylmethoxy)phenylboronic Acid

| Amine Component | Carbonyl Component | Boronic Acid Component | Predicted Product Structure |

|---|---|---|---|

| Secondary Amine (e.g., Morpholine) | Aldehyde (e.g., Formaldehyde) | 2-(Pyridin-4-ylmethoxy)phenylboronic acid | α-Amino acid derivative with the 2-(pyridin-4-ylmethoxy)phenyl group attached to the α-carbon. |

| Primary Amine (e.g., Benzylamine) | Glyoxylic Acid | 2-(Pyridin-4-ylmethoxy)phenylboronic acid | N-Benzyl-α-[2-(pyridin-4-ylmethoxy)phenyl]glycine |

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine (N-arylation) or an alcohol (O-arylation). wikipedia.org This reaction is advantageous as it can often be carried out in the presence of air. organic-chemistry.org 2-(Pyridin-4-ylmethoxy)phenylboronic acid would be a suitable arylating agent in Chan-Lam couplings.

The reaction mechanism is thought to involve a copper(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org The presence of the pyridine nitrogen in the ortho-substituent of 2-(Pyridin-4-ylmethoxy)phenylboronic acid could play a significant role. It might act as a ligand for the copper catalyst, potentially influencing the reaction's rate and selectivity. beilstein-journals.org The steric bulk of the ortho-substituent could, however, present a challenge, possibly requiring more forcing conditions or specific ligand systems to achieve high efficiency. beilstein-journals.org

Arylboronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process often catalyzed by transition metals like palladium or rhodium. organic-chemistry.org In these reactions, the aryl group from the boronic acid adds to the β-position of the unsaturated system. It is plausible that 2-(Pyridin-4-ylmethoxy)phenylboronic acid could serve as the source of the aryl nucleophile in such transformations. The success of this reaction would again be contingent on overcoming the steric hindrance of the ortho-substituent. The choice of catalyst and ligands would be critical in facilitating the addition while minimizing potential side reactions. organic-chemistry.org

Homologation reactions, which extend a carbon chain, can also involve boronic acids. While less common for arylboronic acids compared to alkylboronic acids, certain methodologies could potentially utilize 2-(Pyridin-4-ylmethoxy)phenylboronic acid to introduce the substituted phenyl group with an extended carbon framework.

Table 3: Summary of Predicted Reactivity

| Reaction Type | Predicted Feasibility | Key Influencing Factors |

|---|---|---|

| Petasis-Type Reactions | Feasible | Steric hindrance at the ortho position; electronic nature of the boronic acid. nih.gov |

| Chan-Lam Coupling | Feasible | Potential for intramolecular ligation by the pyridine nitrogen; steric hindrance. beilstein-journals.orgwikipedia.org |

| Conjugate Additions | Potentially Feasible | Requires appropriate transition metal catalyst and ligand to overcome steric bulk. organic-chemistry.org |

| Homologation Reactions | Less Common/Feasibility Dependent on Method | Generally less applied to arylboronic acids. |

Applications in Advanced Organic Synthesis and Catalysis

2-(Pyridin-4-ylmethoxy)phenylboronic Acid as a Versatile Building Block

As a bifunctional molecule, 2-(Pyridin-4-ylmethoxy)phenylboronic acid serves as a strategic starting material for constructing elaborate molecular frameworks. The boronic acid group is a versatile handle for carbon-carbon bond formation, while the pyridine (B92270) ring offers a site for further functionalization or can act as a key structural element in the final product.

Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl and heterobiaryl structures. researchgate.net These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net The 2-(pyridin-4-ylmethoxy)phenylboronic acid molecule is exceptionally well-suited for this purpose. It can readily participate in coupling reactions with a wide array of aryl and heteroaryl halides or triflates to produce complex products.

The presence of both the phenylboronic acid and the pyridine ring within the same molecule allows for the strategic construction of systems containing multiple aromatic and heteroaromatic units. For instance, the phenylboronic acid group can be coupled with a heteroaryl halide, resulting in a heterobiaryl product. Subsequently, the pyridine nitrogen can be used to coordinate with metals or be functionalized to build even more complex architectures. This versatility makes it a valuable reagent for creating novel molecular scaffolds. researchgate.netdergipark.org.tr The development of efficient nickel-catalyzed protocols has further expanded the utility of boronic acids for creating biaryls from more accessible aryl chlorides. researchgate.net

Table 1: Applications in Biaryl and Heterobiaryl Synthesis

| Reaction Type | Role of Boronic Acid | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic Partner | Substituted Biaryls |

| Negishi Coupling Modifier | Precursor to Organozincs | Heterobiarylpyridines |

The distinct arrangement of the phenyl and pyridyl rings in 2-(Pyridin-4-ylmethoxy)phenylboronic acid provides a template for the synthesis of polycyclic and fused ring systems. The flexible ether linkage allows the two aromatic rings to adopt conformations that can facilitate intramolecular cyclization reactions. Through carefully designed reaction sequences, new rings can be formed by connecting the two existing aromatic moieties.

For example, functional groups could be installed on both the pyridine and phenyl rings, which then undergo an intramolecular coupling reaction to forge a new carbocyclic or heterocyclic ring, leading to a rigid, fused architecture. Methodologies such as electrochemically driven [4+2] benzannulation, while using different starting materials, illustrate the types of transformations that can create polycyclic aromatic compounds from biaryl-like precursors. rsc.org Similarly, one-pot strategies developed for synthesizing fused systems like pyrazolo[3,4-b]pyridin-6-ones demonstrate the efficiency of building complex scaffolds from simpler building blocks. nih.gov The structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid makes it an ideal candidate for developing similar intramolecular strategies to access novel fused heterocyclic systems.

Boron-containing compounds (BCCs) are increasingly recognized for their potential in the development of new agrochemicals. mdpi.com The boronic acid functional group can act as a key pharmacophore, interacting with biological targets. mdpi.com The synthesis of novel agrochemicals often involves the creation of molecules that contain both heterocyclic and aromatic components to optimize biological activity and physical properties.

2-(Pyridin-4-ylmethoxy)phenylboronic acid is a prime precursor for such applications for several reasons:

Phenylboronic Acid Core : Phenylboronic acid derivatives are a known class of biologically active compounds, with their activity often enhanced by specific substitution patterns on the benzene ring. mdpi.com

Heterocyclic Component : The pyridine ring is a common feature in many successful agrochemicals and pharmaceuticals. Bipyridine structures, for example, are found in widely used herbicides. dergipark.org.tr

Structural Diversity : The ability to use this molecule in cross-coupling reactions allows for the rapid generation of a library of diverse derivatives, which can be screened for desired agrochemical properties such as fungicidal or herbicidal activity. mdpi.com

Catalytic Roles of 2-(Pyridin-4-ylmethoxy)phenylboronic Acid Derivatives

Beyond its role as a structural component, derivatives of 2-(Pyridin-4-ylmethoxy)phenylboronic acid have significant potential in the field of catalysis. The Lewis acidic boron center, combined with the Lewis basic pyridine nitrogen, creates a platform for designing novel catalysts and ligands.

Organoboron compounds, including boronic acids, can function as potent Lewis acid catalysts. nih.gov The empty p-orbital on the boron atom can accept electron density from Lewis bases, thereby activating substrates toward nucleophilic attack. Derivatives of 2-(Pyridin-4-ylmethoxy)phenylboronic acid could be designed to catalyze a variety of organic transformations.

The presence of the intramolecular pyridine nitrogen atom is particularly significant. This internal Lewis base can coordinate to the boron center, modulating its Lewis acidity and catalytic activity. nih.gov This feature could be exploited to create "dual-activation" catalysts where the boron activates an electrophile while the pyridine moiety activates a nucleophile or participates in proton transfer, leading to enhanced reactivity and selectivity. Such mechanisms have been proposed for aminoboronic acids in aldol reactions. nih.gov

The control of regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (the preferential formation of one of two mirror-image products) is a central goal of modern catalysis. Chiral derivatives of 2-(Pyridin-4-ylmethoxy)phenylboronic acid can be designed to serve as powerful ligands in asymmetric catalysis.

By introducing chirality into the molecule, for example in the linker chain or as a substituent on one of the rings, it can be used to create a chiral environment around a metal center. When used in transition metal-catalyzed reactions, such as those involving palladium or rhodium, these chiral ligands can effectively control the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

The bifunctional nature of the scaffold, with both a boronic acid group and a pyridine nitrogen, offers two distinct points for coordination with a metal. This allows for the formation of well-defined, rigid metal complexes that are often essential for high levels of enantioselectivity. Such systems have been shown to be effective in controlling the regioselectivity of nucleophilic additions to pyridinium salts and in the asymmetric 1,4-addition of arylboronic acids to enones. beilstein-journals.orgnih.gov Furthermore, the concept of synergistic catalysis, where an organoboron compound works in concert with a palladium complex, has been successfully applied to achieve highly regioselective N-allylations, a strategy for which derivatives of this compound would be well-suited. semanticscholar.orgnih.gov

Table 2: Potential Catalytic Applications of Derivatives

| Catalysis Type | Potential Role of Derivative | Key Structural Features | Example Transformation |

|---|---|---|---|

| Lewis Acid Catalysis | Activation of Carbonyls/Imines | Electron-deficient Boron Center | Aldol or Mannich Reactions |

| Regioselective Catalysis | Directing Ligand | Pyridine and Boronic Acid Groups | C-H Functionalization |

Promoting Specific Reaction Classes (e.g., Diels-Alder, Aldol Condensations)

The application of boronic acids as catalysts in organic synthesis has garnered significant attention due to their unique Lewis acidic properties and their ability to facilitate a variety of chemical transformations under mild conditions. While direct studies on the catalytic activity of 2-(Pyridin-4-ylmethoxy)phenylboronic acid in Diels-Alder and aldol condensations are not extensively documented in publicly available research, the structural motifs within this compound—a Lewis acidic boronic acid, a Lewis basic pyridine ring, and an ortho-alkoxy substituent—suggest a potential for multifaceted catalytic roles. The following sections explore the established principles of boronic acid catalysis in these key reaction classes, providing a framework for understanding the prospective utility of 2-(Pyridin-4-ylmethoxy)phenylboronic acid.

Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated by Lewis acid catalysis. illinois.edu Boronic acids, in particular, have emerged as effective and mild Lewis acid catalysts for this transformation, especially for reactions involving α,β-unsaturated carbonyl compounds as dienophiles.

The catalytic action of boronic acids in Diels-Alder reactions is generally understood to proceed through the activation of the dienophile. By coordinating to the carbonyl oxygen of the dienophile, the boronic acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net This reduction in the LUMO energy decreases the HOMO-LUMO energy gap between the diene and the dienophile, thereby accelerating the rate of the [4+2] cycloaddition. mdpi.com The catalytic cycle is often proposed to involve the formation of a covalent, monoacylated hemiboronic ester intermediate. researchgate.net

While specific data for 2-(Pyridin-4-ylmethoxy)phenylboronic acid is not available, the performance of other arylboronic acids in catalyzing Diels-Alder reactions can provide insight. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst in the cycloaddition of various dienes and dienophiles. The electron-withdrawing substituents on the phenyl ring enhance the Lewis acidity of the boron center, leading to greater catalytic activity.

The presence of the pyridin-4-ylmethoxy group in 2-(Pyridin-4-ylmethoxy)phenylboronic acid could introduce a nuanced electronic and steric environment around the boron center. The pyridine nitrogen, being a Lewis basic site, could potentially engage in intramolecular coordination with the boron atom, which might modulate its Lewis acidity. Alternatively, it could interact with other species in the reaction medium.

Below is a representative data table illustrating the effect of a generic arylboronic acid catalyst on the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, demonstrating the typical rate enhancement observed.

Catalysis of Diels-Alder Reaction

| Entry | Diene | Dienophile | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclopentadiene | Methyl vinyl ketone | None | Toluene | 24 | 45 |

| 2 | Cyclopentadiene | Methyl vinyl ketone | Arylboronic Acid (10 mol%) | Toluene | 4 | 92 |

Aldol Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org Boronic acids have been demonstrated to be effective catalysts for direct aldol reactions, particularly those involving pyruvic acids in aqueous media. acs.org

The mechanism of boronic acid-catalyzed aldol reactions is thought to involve the stabilization of the enol tautomer of the carbonyl donor. organic-chemistry.org The boronic acid can form a reactive intermediate with the enol, which then adds to the acceptor carbonyl compound. This mode of activation circumvents the need for strong acids or bases, allowing the reaction to proceed under milder conditions. Both boronic and borinic acids have shown catalytic activity, with borinic acids sometimes exhibiting higher efficacy. acs.org

The structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid, with its potential for intramolecular interactions and its specific steric and electronic properties, could influence its effectiveness as a catalyst for aldol condensations. The ortho-alkoxy group may play a role in the pre-organization of the substrates around the boron center, potentially influencing the stereoselectivity of the reaction.

A representative example of a boronic acid-catalyzed direct aldol reaction between phenylpyruvic acid and benzaldehyde is presented in the table below to illustrate the catalytic efficiency.

Catalysis of Aldol Condensation

| Entry | Aldol Donor | Aldol Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylpyruvic Acid | Benzaldehyde | None | Water | 48 | <10 |

| 2 | Phenylpyruvic Acid | Benzaldehyde | Phenylboronic Acid (5 mol%) | Water | 12 | 85 |

Contributions to Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Chemical Entities Incorporating the Boronic Acid Motif

The primary application of 2-(Pyridin-4-ylmethoxy)phenylboronic acid in synthetic chemistry is as a building block for creating more complex molecules, largely through the versatile Suzuki-Miyaura cross-coupling reaction. chemimpex.com This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of diverse molecular scaffolds. The presence of the pyridyl and methoxy (B1213986) groups can influence the reactivity and selectivity of the boronic acid, offering chemists a tool to create targeted compounds with potentially improved efficacy. chemimpex.com The ability to form stable complexes with various substrates also makes it an attractive starting point for discovering new therapeutic agents. chemimpex.com

While specific examples of large-scale synthesis of novel chemical entities directly from 2-(Pyridin-4-ylmethoxy)phenylboronic acid are not extensively detailed in publicly available research, its utility as a building block is well-established in the broader context of boronic acid chemistry.

The boronic acid moiety is a key player in molecular recognition, primarily through its interaction with diol-containing molecules. nih.govnih.gov This interaction is the basis for its use in recognizing and binding to a variety of biological targets. Small molecules based on boronic acids have been designed to mimic biological processes like protein-substrate interactions. nih.gov These synthetic receptors can target a range of biological materials, including saccharides, polysaccharides, and even specific lipids like phosphatidylinositol bisphosphate. nih.gov

The pyridine (B92270) component of 2-(Pyridin-4-ylmethoxy)phenylboronic acid can further enhance its molecular recognition capabilities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, providing additional points of contact with a biological target. This can lead to increased affinity and selectivity.

Boronic acids have a well-documented history as enzyme inhibitors, with some boron-containing drugs, like the proteasome inhibitor Bortezomib, being used clinically. nih.gov The boron atom can form a stable, reversible covalent bond with the catalytic serine or threonine residues found in the active sites of many enzymes, effectively blocking their activity. nih.gov

Phenylboronic acid derivatives have been investigated as inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Studies have shown that the substitution pattern on the phenyl ring can significantly influence the inhibitory potency and selectivity against different classes of these enzymes. nih.govmdpi.com For instance, meta-substituted phenylboronic acids have shown good activity against certain β-lactamases. mdpi.com While direct studies on 2-(Pyridin-4-ylmethoxy)phenylboronic acid as a proteasome or β-lactamase inhibitor are not prominent in the literature, its structural motifs suggest potential for such activity, warranting further investigation.

Strategies for Molecular Sensing and Diagnostic Probe Development

The ability of boronic acids to bind with diols forms the foundation for their use in molecular sensing and diagnostics. nih.govnih.gov This interaction can be harnessed to detect the presence and concentration of specific biomolecules.

The reversible formation of boronate esters with cis-diols is a hallmark of boronic acids. nih.gov This property has been extensively used to develop sensors for saccharides, which are rich in diol functionalities. nih.gov The binding affinity and selectivity can be tuned by modifying the structure of the boronic acid.

Sialic acids, often overexpressed on the surface of cancer cells, are a particularly important target. nih.gov Phenylboronic acids have been shown to bind to sialic acids, and this interaction can be exploited for cancer cell targeting. nih.gov Furthermore, boronic acids can be immobilized on surfaces to capture glycoproteins, with the binding often dictated by the terminal saccharide of the glycan chain. nih.gov While specific studies detailing the binding of 2-(Pyridin-4-ylmethoxy)phenylboronic acid to these specific cis-diols are limited, the fundamental principles of boronic acid chemistry suggest its potential in this area.

Table 1: Examples of Biomolecules with cis-Diol Moieties Targeted by Boronic Acids

| Biomolecule Category | Specific Examples | Relevance |

| Saccharides | Glucose, Fructose, Galactose | Energy metabolism, cell signaling |

| Sialic Acids | N-Acetylneuraminic acid | Cancer biomarker, cell adhesion |

| Glycoproteins | Fetuin, Asialofetuin | Cell-cell recognition, immune response |

| Lipids | Phosphatidylinositol bisphosphate | Signal transduction |

This table provides general examples of biomolecules targeted by boronic acids and is not specific to 2-(Pyridin-4-ylmethoxy)phenylboronic acid.

To translate the binding event into a measurable signal, boronic acids are often coupled with a reporter molecule, such as a fluorophore. nih.govnih.gov The binding of the target analyte to the boronic acid can induce a change in the fluorescence properties of the reporter, such as an increase or decrease in intensity, or a shift in the emission wavelength. nih.gov This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte.

Various fluorescent dyes and novel sensing mechanisms have been employed in the design of boronic acid-based chemosensors. nih.govnih.gov While the development of a fluorescent sensor specifically based on the 2-(Pyridin-4-ylmethoxy)phenylboronic acid scaffold has not been widely reported, the principles of chemosensor design could certainly be applied to this molecule.

Role in Bioconjugation and Targeted Delivery Systems in Chemical Biology

Bioconjugation, the process of linking molecules together to create new functional entities, is a powerful tool in chemical biology. ulisboa.pt Boronic acids are valuable reagents in this field due to their ability to form reversible covalent bonds under physiological conditions. chemimpex.com This property is particularly useful for developing stimulus-responsive bioconjugates for targeted therapy. ulisboa.pt

The 2-(Pyridin-4-ylmethoxy)phenylboronic acid molecule can be used to attach biomolecules to surfaces or other molecules, which can enhance the effectiveness of drug delivery systems and diagnostics. chemimpex.com Phenylboronic acid-functionalized systems have been explored for targeted drug delivery to cancer cells by exploiting the interaction with sialic acids on the cell surface. nih.gov These systems can range from simple drug conjugates to more complex nanomaterials. nih.govnih.gov

Covalent and Reversible Interactions with Biological Nucleophiles

The boronic acid group is a key functional component of 2-(Pyridin-4-ylmethoxy)phenylboronic acid , acting as a Lewis acid. This property enables it to form reversible covalent bonds with biological nucleophiles. These nucleophiles are often electron-rich species found in biological systems, such as the hydroxyl groups of saccharides or the side chains of certain amino acids within proteins.

One of the fundamental interactions of boronic acids is the formation of boronate esters with diols. This reaction is typically reversible and is crucial for the biological activity of many boronic acid-containing compounds. In an aqueous environment, the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral boronate form. It is the tetrahedral form that readily reacts with diols to form a stable cyclic ester. This interaction is the basis for the use of boronic acids as sensors for carbohydrates and glycoproteins.

Furthermore, the boron atom in 2-(Pyridin-4-ylmethoxy)phenylboronic acid can form dative covalent bonds with the nitrogen atom of nucleophilic amino acid residues, such as serine, which is a key component of the active site of many enzymes. This interaction is central to the mechanism of action for several boronic acid-based enzyme inhibitors. The ability to form a stable but reversible bond allows for potent and selective inhibition of targeted enzymes. The reversibility of this bond is a critical feature, as it can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.

While specific studies detailing the covalent and reversible interactions of 2-(Pyridin-4-ylmethoxy)phenylboronic acid with specific biological nucleophiles are not extensively documented in publicly available literature, the general principles of boronic acid chemistry provide a strong framework for understanding its potential biological activity. The presence of the pyridyl and methoxy groups in the molecule can also influence its binding affinity and specificity for various biological targets through additional non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Exploration in the Context of Chemical Probe Development

Chemical probes are essential tools in chemical biology for the study of proteins and other biomolecules in their native environment. The unique reactivity of the boronic acid moiety makes compounds like 2-(Pyridin-4-ylmethoxy)phenylboronic acid attractive candidates for the development of such probes.

The ability of boronic acids to form reversible covalent bonds with specific biological targets can be harnessed to design highly selective probes. For instance, a probe incorporating 2-(Pyridin-4-ylmethoxy)phenylboronic acid could be designed to target a specific enzyme or receptor that has a serine residue or a diol-containing ligand in its active or binding site. The reversible nature of the interaction would allow for the study of dynamic biological processes.

Although detailed research on the application of 2-(Pyridin-4-ylmethoxy)phenylboronic acid as a chemical probe is limited, the broader class of boronic acid-based probes has seen significant development. These probes are often designed with a reporter group, such as a fluorophore or a biotin (B1667282) tag, attached to the boronic acid scaffold. Upon binding to the target, a change in the reporter's signal (e.g., an increase in fluorescence) can be detected, allowing for the visualization or quantification of the target molecule.

The development of such probes requires a careful balance between reactivity, selectivity, and biocompatibility. The specific structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid , with its pyridyl and methoxy functionalities, could be further modified to optimize these properties for a particular biological target. The exploration of this compound and its derivatives in the design of novel chemical probes remains an active area of research with the potential to yield valuable tools for understanding complex biological systems.

Advanced Characterization and Computational Studies

X-ray Crystallography and Solid-State Structural Elucidation

While the specific crystal structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid is not found in the surveyed literature, extensive studies on related phenylboronic acids provide a robust framework for predicting its solid-state behavior. nih.govresearchgate.net

The solid-state structure of phenylboronic acids is dominated by strong and directional intermolecular interactions, primarily hydrogen bonding.

Molecular Conformation: Based on analogues like 4-(methoxycarbonyl)phenylboronic acid, the molecule is expected to be largely planar. nih.gov The phenyl ring and the boronic acid group, -B(OH)₂, tend to be coplanar to maximize conjugation. The O-B-O bond angle within the boronic acid group is typically close to the ideal sp² value of 120°. nih.gov

Intermolecular Interactions: The most prominent structural feature of crystalline phenylboronic acids is the formation of centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. nih.govresearchgate.net This robust supramolecular synthon dictates the primary packing arrangement. Additionally, the pyridine (B92270) nitrogen in the title compound can act as a hydrogen bond acceptor, potentially forming further interactions with other molecules. Other interactions, such as C-H···O bonds and offset π-π stacking between aromatic rings, are also expected to play a role in stabilizing the three-dimensional crystal lattice. nih.govresearchgate.net

Table 3: Representative Crystallographic Data from an Analogous Phenylboronic Acid Derivative (4-(methoxycarbonyl)phenylboronic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| O-B-O Bond Angle | 118.16 (9)° | nih.gov |

| H-Bond (Dimer) D···A Distance | 2.762 (1) Å | researchgate.net |

| π-π Stacking Inter-centroid Distance | 3.7843 (16) Å | nih.gov |

Polymorphism: Polymorphism, the ability of a compound to crystallize in multiple different forms, is a critical consideration in materials science and pharmaceuticals. The specific polymorph can affect properties like solubility and stability. Given the presence of multiple hydrogen bond donors (B-OH) and acceptors (B-OH, C-O-C, Py-N), 2-(Pyridin-4-ylmethoxy)phenylboronic acid has the potential to exhibit polymorphism, where different hydrogen bonding schemes lead to different crystal packing arrangements.

Crystal Engineering: This compound is an excellent candidate for crystal engineering. The boronic acid group is a well-established and reliable hydrogen-bonding unit for forming predictable supramolecular structures. By co-crystallizing it with other molecules that have complementary hydrogen-bonding sites, it is possible to design and construct new multi-component crystalline materials (co-crystals) with tailored architectures and properties.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the chemical and physical properties of "2-(Pyridin-4-ylmethoxy)phenylboronic acid". Through various computational models, researchers can explore its electronic structure, conformational flexibility, and interactions with biological systems, complementing experimental data with theoretical explanations.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecules of this size. nih.govelectrochemsci.org DFT calculations can elucidate the electronic structure, predict reactivity, and analyze the conformational landscape of "2-(Pyridin-4-ylmethoxy)phenylboronic acid".

Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. niscair.res.in A smaller gap generally suggests higher reactivity.

Conformational analysis through DFT helps in identifying the most stable three-dimensional arrangement of the atoms. For "2-(Pyridin-4-ylmethoxy)phenylboronic acid", this involves determining the rotational barriers around the C-O and C-B bonds to find the global minimum energy conformation. These calculations are fundamental for understanding how the molecule will present itself in a biological or chemical environment. nih.gov

Furthermore, DFT can be employed to calculate the pKa value, providing a theoretical measure of the acidity of the boronic acid group. This is vital for understanding its behavior in physiological pH environments and its potential to form tetrahedral boronate anions. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for 2-(Pyridin-4-ylmethoxy)phenylboronic acid

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. niscair.res.in |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| pKa (calculated) | 8.9 | Predicts the ionization state at different pH values. mdpi.com |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of "2-(Pyridin-4-ylmethoxy)phenylboronic acid" in a solution, typically water, to mimic physiological conditions. nih.gov MD simulations model the movement of every atom in the system over time, providing a dynamic picture of the molecule's interactions with its solvent environment.

These simulations can reveal important information about the hydration shell around the molecule, including the number and arrangement of water molecules interacting with the boronic acid and pyridine moieties. This is crucial for understanding its solubility and the thermodynamics of binding to a target protein. nih.gov

MD simulations can also explore the conformational flexibility of the molecule in solution, showing how it transitions between different shapes. This is particularly important for a molecule with several rotatable bonds, as its dynamic shape can influence its ability to fit into a binding site.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of "2-(Pyridin-4-ylmethoxy)phenylboronic acid", docking studies are invaluable for predicting its binding mode within the active site of a model protein, such as a serine protease or a kinase.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. The boronic acid group is of particular interest as it can form a covalent bond with serine residues in the active sites of certain enzymes. nih.gov

Following docking, the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated using various scoring functions. This provides a quantitative prediction of how strongly the molecule binds to its target, which is a critical parameter in drug discovery. nih.gov

Table 2: Illustrative Molecular Docking Results with a Model Serine Protease

| Parameter | Illustrative Value | Description |

| Binding Energy | -8.5 kcal/mol | A more negative value indicates stronger binding. |

| Predicted Ki | 500 nM | Predicted inhibition constant. |

| Key Interactions | Hydrogen bond with Ser195, Pi-stacking with Phe41 | Specific amino acid residues involved in binding. |

| Covalent Interaction | Boron atom with Ser195 hydroxyl group | Indicates the formation of a reversible covalent bond. |

Note: The values and interactions in this table are illustrative and represent the type of data that would be generated from molecular docking studies.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of aryl boronic acids and their derivatives is a cornerstone of modern organic chemistry. nih.gov While established methods for creating phenylboronic compounds exist, such as the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters or through lithium-halogen exchange, these can suffer from low yields. nih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-(Pyridin-4-ylmethoxy)phenylboronic acid.

Key areas for exploration include:

Catalytic C-H Borylation: Direct C-H borylation of the precursor ether using iridium or rhodium catalysts represents a more atom-economical approach than traditional methods that require pre-functionalized starting materials like aryl halides.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to batch production.

Green Solvents and Reagents: Investigation into the use of greener solvents and less hazardous reagents will be crucial for developing sustainable manufacturing processes. For instance, exploring alternatives to traditional palladium catalysts in coupling reactions could reduce cost and environmental impact. researchgate.net

Exploration of Novel Catalytic Transformations Mediated by the Compound

Phenylboronic acids are well-known for their role as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for forming carbon-carbon bonds. chemimpex.com However, the catalytic potential of 2-(Pyridin-4-ylmethoxy)phenylboronic acid itself is an area ripe for investigation. The Lewis acidic boron center and the Lewis basic pyridine (B92270) nitrogen present opportunities for the compound to act as a bifunctional or frustrated Lewis pair (FLP) catalyst.

Future research could focus on:

Lewis Acid Catalysis: The boronic acid moiety can catalyze a range of reactions, such as dehydrative condensations (e.g., amidation, esterification), by activating carbonyl groups.

Bifunctional Catalysis: The presence of both a Lewis acid (boron) and a Lewis base (pyridine nitrogen) within the same molecule could enable cooperative catalysis for reactions like the ring-opening polymerization of lactones or the fixation of carbon dioxide.

Photoredox Catalysis: The pyridine ring suggests potential for the compound to be involved in photoredox catalytic cycles, either as a ligand for a photocatalyst or as a direct participant in electron transfer processes.

Integration into Advanced Materials Science and Supramolecular Assemblies

The structural features of 2-(Pyridin-4-ylmethoxy)phenylboronic acid make it an attractive building block for advanced materials. chemimpex.com Boronic acids are known to form stable complexes and self-assemble into ordered structures. chemimpex.comnih.gov

Emerging opportunities in this domain include:

Covalent Organic Frameworks (COFs): The ability of boronic acids to undergo reversible self-condensation to form boroxine (B1236090) rings or to react with diols makes this compound a candidate for the design of porous, crystalline COFs. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Gels and Liquid Crystals: The interplay of hydrogen bonding from the boronic acid group and π-π stacking from the aromatic rings could be harnessed to create self-healing supramolecular polymers, organogels, and liquid crystalline materials. nih.govnih.gov The formation of these materials is driven by non-covalent interactions that can be tuned by modifying the chemical environment. nih.gov

Sensing Materials: The boronic acid's ability to bind with diols, particularly saccharides, could be exploited to develop fluorescent or colorimetric sensors for glucose and other biologically important sugars. The pyridine moiety could be functionalized with a fluorophore to create a responsive sensing system.

Expansion of Biological Applications and Mechanistic Insights in Chemical Biology

Boronic acid derivatives have gained significant attention in medicinal chemistry, highlighted by the FDA approval of drugs like bortezomib. nih.gov The general class of phenylboronic acids and their derivatives are being explored for their potential in targeted cancer therapy due to their ability to bind with sialic acids often overexpressed on cancer cell surfaces. The unique structure of 2-(Pyridin-4-ylmethoxy)phenylboronic acid warrants a thorough investigation of its biological activities.

Future research directions should include:

Enzyme Inhibition: Given that boronic acids are known inhibitors of serine proteases, this compound could be screened against a variety of enzymes implicated in disease. For example, a related boronic acid compound, SX-517, has been identified as a potent antagonist of the chemokine receptors CXCR1/2, which are involved in inflammatory diseases. nih.gov

Drug Delivery Systems: The compound could be incorporated into drug delivery nanoparticles. The pyridine group offers a handle for further functionalization, while the phenylboronic acid can serve as a targeting ligand for specific cell types. chemimpex.com

Bioconjugation: This molecule can be used to attach biomolecules to surfaces or other molecules, which could enhance drug delivery systems and diagnostics. chemimpex.com A deeper mechanistic understanding of how the boronic acid moiety interacts with biological targets, such as the threonine residue in the proteasome, will be critical for designing more potent and selective therapeutic agents. nih.gov

Synergistic Approaches Combining Experimental and Computational Research Paradigms

To accelerate the discovery and development process, a close integration of experimental and computational methods is essential. Computational modeling can provide valuable insights into the properties and reactivity of 2-(Pyridin-4-ylmethoxy)phenylboronic acid, guiding experimental efforts.

Synergistic approaches could involve:

Predictive Modeling for Synthesis: Quantum mechanical calculations can be used to model reaction pathways and predict the efficiency of different synthetic routes, saving time and resources in the lab.

Rational Design of Catalysts and Materials: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the catalytic activity of the compound in various transformations and to model its self-assembly into supramolecular structures. This can aid in the rational design of new catalysts and materials with desired properties. nih.gov

Virtual Screening and Mechanistic Studies: In the context of biological applications, computational docking and molecular dynamics simulations can be used to screen the compound against various biological targets and to elucidate its mechanism of action at the molecular level. This can help in identifying promising therapeutic applications and in designing second-generation compounds with improved efficacy.

Q & A

Basic Synthesis: What are the common synthetic routes for 2-(Pyridin-4-ylmethoxy)phenylboronic acid?

The synthesis typically involves two key strategies:

- Suzuki-Miyaura Cross-Coupling : Aryl halides or triflates react with boronic esters under palladium catalysis. For example, coupling 4-(bromomethyl)pyridine with a pre-functionalized phenylboronic acid derivative .

- Direct C-H Borylation : Transition-metal catalysts (e.g., Ir or Rh) enable borylation of aromatic C-H bonds in the presence of a pyridylmethoxy substituent, though steric hindrance may require optimized ligands .

Key considerations: Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent boronic acid degradation.

Advanced Synthesis: How can steric hindrance from the pyridylmethoxy group be mitigated during coupling reactions?

Steric challenges arise from the bulky pyridylmethoxy moiety. Strategies include:

- Ligand Optimization : Bulky phosphine ligands (e.g., SPhos or XPhos) enhance catalytic activity in palladium-mediated Suzuki reactions .

- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may require extended reaction times to avoid side products .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered substrates .

Basic Applications: What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group acts as a nucleophile, coupling with aryl halides/triflates to form biaryl ethers or heterocycles. The pyridylmethoxy group can coordinate to metal catalysts, enhancing regioselectivity in complex systems .

Example: Synthesis of kinase inhibitors where the pyridyl moiety participates in target binding .

Advanced Applications: How is this compound utilized in designing kinase inhibitors?

The pyridylmethoxy group mimics ATP’s adenine binding in kinase active sites. Methodology:

- Fragment-Based Drug Design : Incorporate the boronic acid as a warhead for reversible covalent binding with catalytic lysine residues.

- Structural Diversification : Couple with fluorinated or heterocyclic partners to optimize pharmacokinetic properties .

Data Insight: Patent EP 4 374 877 A2 demonstrates its use in a kinase inhibitor scaffold with >70% inhibition in enzymatic assays .

Analytical Characterization: What methods confirm the structure and purity of this compound?

- NMR Spectroscopy : B NMR (δ ~30 ppm for boronic acid), H NMR (pyridyl protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to verify molecular ion [M+H].

- HPLC-PDA : Purity assessment (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .

Stability and Handling: What conditions are critical for long-term storage?

- Storage : Dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronic acid to boroxine.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use DMF or DMSO for stock solutions .